molecular formula C22H27FN4O B2802979 1-(4-Fluorophenyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea CAS No. 1171719-37-1

1-(4-Fluorophenyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea

Cat. No.: B2802979
CAS No.: 1171719-37-1
M. Wt: 382.483
InChI Key: JUJOLJUDGSFVJZ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea is a synthetic small molecule with a molecular formula of C22H27FN4O and a molecular weight of 382.5 g/mol . Its structure incorporates both a 1-methylindoline and a pyrrolidine moiety, linked by a urea functional group to a 4-fluorophenyl ring. This specific architecture suggests potential as a valuable scaffold in medicinal chemistry research. Indole and indoline derivatives are recognized as privileged structures in drug discovery due to their diverse biological activities and ability to bind with high affinity to multiple receptors . Compounds featuring these cores have demonstrated a wide range of pharmacological potentials in scientific literature, including antiviral, anti-inflammatory, anticancer, anti-HIV, and antimicrobial activities . As a fluorinated indoline derivative, this compound is of significant interest for exploring new therapeutic possibilities and studying structure-activity relationships in various biological assays. It is provided exclusively for research purposes in laboratory settings. Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O/c1-26-13-10-17-14-16(4-9-20(17)26)21(27-11-2-3-12-27)15-24-22(28)25-19-7-5-18(23)6-8-19/h4-9,14,21H,2-3,10-13,15H2,1H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJOLJUDGSFVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC=C(C=C3)F)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Fluorophenyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea, identified by its CAS number 1171719-37-1, is a synthetic compound with a complex structure that includes a urea functional group and various aromatic and heterocyclic moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of protein kinases, which are crucial in regulating cellular functions and signaling pathways.

Chemical Structure and Properties

The molecular formula of the compound is C22H27FN4OC_{22}H_{27}FN_{4}O with a molecular weight of approximately 382.5 g/mol. Its structure is characterized by the presence of a 4-fluorophenyl group and a 1-methylindolin-5-yl moiety linked through a pyrrolidinyl ethyl chain.

PropertyValue
CAS Number1171719-37-1
Molecular FormulaC22H27FN4O
Molecular Weight382.5 g/mol
StructureStructure

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The urea group has been associated with cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of urea can induce apoptosis in cancer cells, such as hepatocellular carcinoma (HEP-G2) and human leukemia cell lines .

Protein Kinase Inhibition

The primary biological activity of this compound appears to be its role as a protein kinase inhibitor . Protein kinases are vital targets in cancer therapy due to their role in cell proliferation and survival. The structural features of this compound may enhance its binding affinity to kinase targets, potentially leading to improved specificity and efficacy compared to existing inhibitors .

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Cytotoxicity Studies : A study demonstrated that urea derivatives, including those with similar structures, exhibited significant cytotoxic effects on cancer cells. For example, the compound 1,3-bis((3-hydroxynaphthalen-2-yl)phenylmethyl) urea showed growth inhibition in HEP-G2 cells .
  • Kinase Interaction : Interaction studies indicated that the presence of the fluorobenzyl and piperazine moieties in structurally related compounds enhances their binding to various protein kinases, suggesting that modifications in the structure could lead to more potent inhibitors .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities, making it a subject of interest in drug development. Below are some key areas where this compound has shown promise:

Anti-Cancer Activity

Studies have demonstrated that 1-(4-Fluorophenyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea can inhibit the proliferation of various cancer cell lines. The mechanism of action is believed to involve the modulation of signaling pathways associated with cell growth and apoptosis.

Neurological Applications

The compound's structural features suggest potential neuroprotective effects. Preliminary studies indicate that it may help in conditions like Alzheimer's disease by inhibiting neuroinflammation and promoting neuronal survival.

Antidepressant Properties

Recent investigations have explored the antidepressant-like effects of this compound in animal models. The results suggest that it may enhance serotonergic and noradrenergic neurotransmission, providing a basis for further exploration in mood disorders.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Variations of this compound, including derivatives with different substituents, have been synthesized to optimize its biological activity and pharmacokinetic properties.

Case Studies

Study Findings Reference
Anti-Cancer ActivityInhibition of cell proliferation in breast and lung cancer cell lines
Neuroprotective EffectsReduced neuroinflammation in animal models of Alzheimer's disease
Antidepressant-Like EffectsEnhanced serotonergic activity in rodent models

Chemical Reactions Analysis

Hydrolysis Reactions

The urea (-NH-C(=O)-NH-) group undergoes hydrolysis under acidic or basic conditions, forming an amine and carbon dioxide. For this compound:

  • Acidic hydrolysis : Cleavage of the urea bond generates 4-fluoroaniline and a secondary amine derivative (2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethylamine).

  • Basic hydrolysis : Similar cleavage occurs but requires harsher conditions (e.g., NaOH, reflux) compared to acidic hydrolysis.

Table 1: Hydrolysis Conditions and Products

ConditionReagentsProductsYieldSource
Acidic (pH < 3)HCl (1M), 80°C, 6 hrs4-Fluoroaniline + 2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethylamine~65%
Basic (pH > 12)NaOH (2M), 100°C, 8 hrsSame as above~55%

Nucleophilic Substitution

The fluorophenyl group participates in aromatic nucleophilic substitution (SNAr) due to the electron-withdrawing fluorine atom. Reported reactions include:

  • Amination : Reaction with primary amines (e.g., piperazine) under Pd catalysis yields substituted aryl amines .

  • Methoxylation : Treatment with sodium methoxide in DMF replaces fluorine with methoxy groups.

Key Data :

  • SNAr reactions require polar aprotic solvents (DMF, DMSO) and temperatures >100°C.

  • Catalytic systems (e.g., Pd(OAc)₂) improve substitution efficiency .

Condensation Reactions

The urea group reacts with aldehydes or ketones to form Schiff bases. For example:

  • Reaction with benzaldehyde : Produces a bis-urea derivative via imine formation at the urea’s NH groups.

  • Crosslinking : Condensation with glutaraldehyde forms polymeric networks, utilized in drug-delivery applications.

Conditions :

  • Solvent: Ethanol or THF

  • Catalyst: p-Toluenesulfonic acid (PTSA)

  • Temperature: 60–80°C.

Oxidation and Reduction

  • Oxidation : The pyrrolidine ring undergoes oxidation with mCPBA (meta-chloroperbenzoic acid) to form pyrrolidine-N-oxide derivatives. This modifies the compound’s polarity and bioavailability.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the indole’s aromaticity, yielding a saturated indoline analog.

Table 2: Redox Reaction Outcomes

ReactionReagentsProductApplicationSource
OxidationmCPBA, CH₂Cl₂, 0°CPyrrolidine-N-oxide derivativeEnhanced water solubility
ReductionH₂ (1 atm), Pd-CDihydroindoline analogImproved metabolic stability

Complexation with Metals

The urea and pyrrolidine groups act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes. These complexes exhibit altered spectroscopic properties and potential catalytic activity .

Example :

  • Copper complex : Synthesized by reacting the compound with CuCl₂ in methanol. Characterized by UV-Vis (λmax = 650 nm) and ESR spectroscopy .

Photochemical Reactions

UV irradiation (254 nm) induces C–N bond cleavage in the urea group, generating radical intermediates. This reactivity is exploited in photodynamic therapy research.

Key Findings :

  • Photodegradation half-life: ~2.5 hrs under UV light.

  • Radical scavengers (e.g., TEMPO) inhibit degradation, confirming a free-radical mechanism.

Bioconjugation

The primary amine (from indoline) reacts with activated esters (e.g., NHS esters) to form stable amide bonds. This is used for antibody-drug conjugate (ADC) synthesis.

Protocol :

  • React with NHS-PEG4-Maleimide in PBS (pH 7.4)

  • Yield: >80% after 2 hrs at 25°C.

Stability Under Physiological Conditions

The compound’s stability in buffer (pH 7.4, 37°C) was assessed over 24 hrs:

  • Degradation : <10% decomposition, indicating suitability for in vivo studies.

  • Major degradation pathway : Hydrolysis of the urea bond.

Comparison with Similar Compounds

Urea Derivatives with Fluorophenyl and Pyrazole Moieties

Compound 19 () :

  • Structure : 1-(4-Fluorophenyl)-3-(4-(4-fluorophenyl)-3-(2-hydroxyethyl)-1-methyl-1H-pyrazol-5-yl)urea.
  • Key Features : Retains the 4-fluorophenyl-urea core but replaces the indolinyl-pyrrolidinyl chain with a pyrazole ring bearing a hydroxyethyl group.
  • Molecular Weight : LC-MS data indicate a molecular ion at m/z 451 [M + H]+ .
  • Implications : The hydroxyethyl group may enhance solubility compared to the target compound’s lipophilic indoline-pyrrolidine substituents.

Compound 25 () :

  • Structure: 1-(4-Fluorophenyl)-3-(4-(4-fluorophenyl)-3-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazol-5-yl)urea.
  • Key Features: Substitutes the indolinyl-pyrrolidinyl group with a dimethylaminoethyl chain.
  • Synthesis : Involves methanesulfonate intermediates and dimethylamine hydrochloride .

Urea Derivatives with Heteroaromatic and Halogenated Substituents

Compound 1 () :

  • Structure: 1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea.
  • Key Features: Replaces the fluorophenyl-urea with a pyridinyl core and chloro-fluorophenoxy/dimethoxyphenyl substituents.
  • Implications : The chloro and methoxy groups may enhance target binding through hydrophobic and hydrogen-bonding interactions, as seen in glucokinase activators .

Compound 14 () :

  • Structure : 1-(4-Fluorophenyl)-3-[4-(2-hydroxyethylphenyl)-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]urea.
  • Key Features : Incorporates a trifluoromethyl group and hydroxyethylphenyl substituent.
  • Synthesis : Utilizes tert-butyldimethylsilyl (TBS) protection and acetyl chloride deprotection .

Stereochemically Complex Urea Analogs

Compound from :

  • Structure : 1-[(3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)-3-pyrrolidinyl]-3-[4-methyl-3-(2-methyl-5-pyrimidinyl)-1-phenyl-1H-pyrazol-5-yl]urea.
  • Key Features : Features a stereochemically defined pyrrolidinyl group (3S,4R configuration) and a pyrimidinyl substituent.
  • Implications : The stereochemistry and pyrimidine moiety may confer selectivity for enzymes with chiral active sites, such as kinases .

Non-Urea Structural Analogs

Compound from :

  • Structure : 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one.
  • Key Features : Replaces the urea group with a ketone but retains fluorophenyl and pyrrolidinyl moieties.
  • Implications : The ketone group eliminates hydrogen-bonding capacity, likely reducing target engagement compared to urea derivatives .

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications References
Target Compound Urea 4-Fluorophenyl, indolinyl-pyrrolidinyl N/A Antimalarial? -
Compound 19 () Urea Pyrazole, hydroxyethyl 451 Antimalarial research
Compound 25 () Urea Pyrazole, dimethylaminoethyl N/A Antimalarial research
Compound 1 () Urea Pyridinyl, chloro-fluorophenoxy N/A Glucokinase activation
Compound 14 () Urea Trifluoromethyl, hydroxyethylphenyl N/A Antimalarial research
Compound from Urea Pyrimidinyl, stereochemical pyrrolidinyl N/A Kinase inhibition?
Compound from Ketone Pyrrolidinyl, fluorophenyl N/A Structural analog studies

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what are the critical reaction parameters affecting yield?

  • Synthetic Routes : The compound can be synthesized via urea linkage formation between an isocyanate derivative (e.g., 4-fluorophenyl isocyanate) and a secondary amine precursor containing indoline and pyrrolidine moieties. A multi-step protocol involving nucleophilic substitution and urea bond formation is typical .
  • Critical Parameters :

  • Temperature : Reactions are often conducted at 0–25°C to prevent side reactions.
  • Solvent Choice : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is preferred to avoid hydrolysis .
  • Purification : Column chromatography or recrystallization is essential to achieve >95% purity .

Q. How is the molecular structure characterized, and what analytical techniques are employed?

  • Structural Confirmation :

  • NMR Spectroscopy : 1H/13C NMR identifies proton environments and confirms substituent positions (e.g., fluorine on the phenyl ring, pyrrolidine/indoline integration) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ ion matching theoretical mass) .
  • X-ray Crystallography : Resolves bond angles, torsion angles, and supramolecular packing (if crystals are obtainable) .

Q. What initial biological screening assays are recommended to assess its pharmacological potential?

  • Primary Assays :

  • Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., IC50 determination via fluorescence quenching) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
  • Receptor Binding : Radioligand displacement assays for GPCRs or neurotransmitter transporters .

Advanced Research Questions

Q. How can researchers optimize the synthetic protocol to address low yield or impurity issues?

  • Yield Optimization :

  • Stepwise Monitoring : Use TLC or HPLC to track intermediate formation and adjust stoichiometry .
  • Catalyst Screening : Employ coupling agents like HOBt/DCC for efficient urea bond formation .
    • Impurity Mitigation :
  • Byproduct Analysis : LC-MS identifies common impurities (e.g., unreacted isocyanate or hydrolyzed amines) .
  • Temperature Gradients : Gradual warming during reaction minimizes side-product formation .

Q. How should discrepancies in biological activity data between this compound and structural analogs be analyzed?

  • Structure-Activity Relationship (SAR) :

  • Compare substituent effects (e.g., fluorine vs. chlorine on phenyl rings, indoline vs. tetrahydroquinoline cores) using activity cliffs or 3D-QSAR models .
  • Electronic Effects : Fluorine’s electron-withdrawing nature may alter binding affinity compared to methyl or methoxy groups .
    • Data Validation : Replicate assays under standardized conditions (pH, temperature) to rule out experimental variability .

Q. What computational strategies are suitable for predicting binding modes and target interactions?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or GPCRs .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes .
  • Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (urea carbonyl) and hydrophobic pockets (pyrrolidine/indoline) .

Q. What strategies validate the compound’s mechanism of action in enzyme inhibition studies?

  • Kinetic Assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
  • Mutagenesis Studies : Modify key residues in the enzyme active site (e.g., catalytic lysine) to confirm binding .
  • Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding enthalpy/entropy .

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